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Compound of Interest

Compound Name:
N-[4-(2-amino-1,3-thiazol-4-

yl)phenyl]acetamide

CAS No.: 21674-96-4

Cat. No.: B1268019

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylthiazole-2-amine scaffold is a privileged structure in medicinal chemistry,

demonstrating a broad spectrum of biological activities. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their

anticancer and kinase inhibitory properties. The information is compiled from various studies to

aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Quantitative Comparison
Numerous 4-phenylthiazole-2-amine derivatives have been synthesized and evaluated for their

cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory

concentration (IC50) values, a measure of a compound's potency, are summarized below.
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Table 1: In Vitro Anticancer Activity of 4-Phenylthiazole-
2-amine Derivatives (IC50 in µM)
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Note: A hyphen (-) indicates that data was not available in the cited sources.

Structure-Activity Relationship Highlights for Anticancer
Activity:

Substitution at the 2-amino position:

Acylation of the 2-amino group with various moieties has been a common strategy to

enhance anticancer activity.

The introduction of an amide linkage and further substitution on the amide nitrogen with

aromatic or heteroaromatic rings has yielded potent compounds. For instance, compound

3 with a meta-chloro substitution on the terminal phenyl ring of the amide side chain

showed excellent activity against HT29 cells (IC50 = 0.63 µM)[1].

The presence of a benzylic amine at the 2-position also appears beneficial for cytotoxicity.

Substitution on the 4-phenyl ring:

The electronic nature and position of substituents on the 4-phenyl ring significantly

influence activity.

Electron-withdrawing groups, such as halogens, on the phenyl ring of arylthiourea

derivatives attached to the 2-amino position were found to increase cytotoxic effects[1].

For some series, the position of chloro-substitution on a terminal phenyl ring followed the

order of meta > 3,4-dichloro > 2,4-dichloro in terms of activity[1].

Heterocyclic modifications:
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Heterocyclization reactions using the 2-amino-4-phenylthiazole core have led to the

development of potent pyran and pyridine derivatives[1][4]. For example, a pyran

derivative showed high potency against several cancer cell lines with IC50 values in the

nanomolar range[1].

Kinase Inhibition: Targeting Key Signaling Pathways
4-Phenylthiazole-2-amine derivatives have emerged as promising kinase inhibitors, targeting

enzymes that play crucial roles in cancer cell proliferation and survival.

Table 2: Kinase Inhibitory Activity of Selected 4-
Phenylthiazole-2-amine Derivatives
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Compound Class Target Kinase(s) Key Findings Reference

Ureido-substituted 4-

phenylthiazoles
IGF1R

Compound 27

potently inhibited

IGF1R (76.84% at 10

µM) and exhibited

significant cytotoxicity

against HepG2 cells

(IC50 = 0.62 µM).

[5]

5-Phenylthiazol-2-

amines
PI4KIIIβ

Compounds 16 and

43 showed superior

PI4KIIIβ selective

inhibitory and

antiproliferative

activity compared to

the parent compound

PIK93.

[6]

2-Aminothiazole-5-

carboxamides
pan-Src

Dasatinib (BMS-

354825), a potent

pan-Src kinase

inhibitor, was

developed from a 2-

aminothiazole

template.

[7]

Pyrazole-

thiazolidinone hybrids
Aurora-A

A synthesized

derivative, P-6,

showed potent

inhibition of Aurora-A

kinase with an IC50 of

0.18 µM.

[8]

Key Signaling Pathways Targeted:
1. PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation,

and survival.[9][10][11][12][13] Several 4-phenylthiazole-2-amine derivatives have been shown

to inhibit components of this pathway, such as PI4KIIIβ, which in turn affects the downstream
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signaling of PI3K/AKT[6]. Inhibition of this pathway can lead to apoptosis and cell cycle arrest

in cancer cells.
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Caption: PI3K/Akt Signaling Pathway Inhibition.

2. Src Family Kinase Signaling Pathway: Src kinases are non-receptor tyrosine kinases that

regulate a wide array of cellular processes, including cell adhesion, growth, and motility.[14][15]
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[16][17][18] The discovery of Dasatinib, a potent pan-Src inhibitor, highlights the potential of the

2-aminothiazole scaffold in targeting these kinases[7].
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Caption: Src Kinase Signaling Pathway Inhibition.

Experimental Protocols
A general workflow for the synthesis and evaluation of 4-phenylthiazole-2-amine derivatives is

outlined below. For specific, detailed protocols, it is essential to consult the primary literature

cited.
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Caption: General Experimental Workflow.

Key Experimental Method: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability,

proliferation, and cytotoxicity.[19][20][21][22]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT,

yielding purple formazan crystals which are insoluble in aqueous solution.[19] The amount of

formazan produced is directly proportional to the number of viable cells.

General Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.[20]

Compound Treatment: Cells are treated with various concentrations of the test compounds

(typically in a series of dilutions) and incubated for a specific period (e.g., 48 or 72 hours).

Control wells containing untreated cells and vehicle-treated cells are included.[20]

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (e.g., 5 mg/mL in PBS). The plate is then incubated for another 2-4

hours to allow for formazan crystal formation.[20]

Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as

dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan

crystals.[19][21]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength

(e.g., 630 nm) may be used to reduce background noise.[19]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control.

The IC50 value is then determined by plotting the percentage of viability against the

logarithm of the compound concentration.[20]
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Conclusion
The 4-phenylthiazole-2-amine scaffold continues to be a fertile ground for the discovery of

novel therapeutic agents, particularly in the realm of oncology. The structure-activity

relationship studies summarized in this guide demonstrate that strategic modifications to this

core structure can lead to compounds with potent and selective biological activities. The data

presented herein, along with the outlined experimental approaches and targeted signaling

pathways, provide a valuable resource for researchers dedicated to the design and

development of next-generation pharmaceuticals. Further exploration of this chemical space,

guided by the principles of medicinal chemistry and a deep understanding of the underlying

biology, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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